molecular formula C6H4IN3 B2754403 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1588506-37-9; 1998215-95-4

6-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2754403
CAS No.: 1588506-37-9; 1998215-95-4
M. Wt: 245.023
InChI Key: BIOGMQOISFIHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1998215-95-4) is a high-value chemical building block in medicinal chemistry and anticancer drug discovery . The pyrrolo[2,3-d]pyrimidine scaffold is recognized as a privileged structure in drug design due to its ability to mimic purine bases, allowing it to act as an ATP-competitive "warhead" that binds to the hinge region of kinase enzymes . This compound is specifically functionalized with an iodine atom at the 6-position, which serves as a versatile handle for further structural elaboration via cross-coupling reactions, such as the Suzuki-Miyaura reaction, to explore structure-activity relationships (SAR) . Researchers utilize this and related halo-pyrrolopyrimidine intermediates to develop potent inhibitors targeting oncogenic kinases . For instance, pyrrolo[2,3-d]pyrimidine derivatives have been identified as selective type II inhibitors of c-Met and Axl receptor tyrosine kinases, which are crucial targets in various solid tumors . Other studies have explored similar scaffolds for developing RET kinase inhibitors, demonstrating potent activity against both wild-type and drug-resistant mutant forms that drive cancers like non-small cell lung cancer (NSCLC) and thyroid cancer . This reagent is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOGMQOISFIHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC=NC=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Target Kinases

The primary target of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine is Hematopoietic Progenitor Kinase 1 (HPK1) . Inhibition of HPK1 modulates T-cell receptor signaling pathways, potentially leading to altered immune responses. The compound also shows promise as an inhibitor of Janus Kinase 3 (JAK3) , which is implicated in various immunological diseases.

Biochemical Pathways

The interaction with HPK1 results in significant changes in cellular signaling, particularly affecting nitric oxide production—a key player in inflammatory responses. By inhibiting these pathways, the compound may provide therapeutic benefits in conditions characterized by immune dysregulation.

Applications in Medicinal Chemistry

The compound has several notable applications:

  • Drug Development : Its ability to inhibit kinases makes it a candidate for drugs targeting immune responses and inflammatory diseases.
  • Antiviral Activity : Some derivatives exhibit significant activity against viruses such as hepatitis A and herpes simplex virus type-1.
  • Cancer Therapy : Research indicates potential applications in targeting RET kinases for cancer treatment.

Inhibition of RET Kinase

A study investigated the inhibitory effects of pyrrolo[2,3-d]pyrimidine derivatives on RET kinases. Modifications to the structure were found to enhance inhibitory activity against both wild-type and mutant forms of RET. This highlights the potential for developing targeted cancer therapies using this scaffold .

Antiviral Properties

Research has demonstrated that certain derivatives exhibit significant antiviral activity against hepatitis A virus and herpes simplex virus type-1. The most effective compounds reduced viral infectivity significantly .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

The biological and chemical properties of pyrrolo[2,3-d]pyrimidines are highly dependent on substitution patterns. Below is a comparative analysis of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine with structurally related derivatives:

Halogen-Substituted Derivatives

4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 123148-78-7)

  • Substituents : Chloro (position 4), iodo (position 5).
  • Key Differences : Dual halogenation alters electronic properties and reactivity. The iodo group at position 5 may sterically hinder nucleophilic attacks compared to position 6 in the target compound.
  • Applications : Used in kinase inhibitor synthesis .

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid (CAS: 1638766-94-5)

  • Substituents : Iodo (position 5), carboxylic acid (position 2).
  • Key Differences : The carboxylic acid group enhances solubility in polar solvents, while iodine at position 5 directs electrophilic substitution differently than position 6 .

Methyl- and Cycloalkyl-Substituted Derivatives

6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 1638760-18-5)

  • Substituents : Methyl (position 6), amine (position 2).
  • Key Differences : Methyl groups increase hydrophobicity, while the amine at position 2 enables hydrogen bonding, contrasting with the iodo group’s role in cross-coupling reactions .

2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

  • Substituents : Cyclopentyl (position 7), chloro (position 2), aldehyde (position 6).
  • Key Differences : The aldehyde group at position 6 offers a reactive site for condensation reactions, unlike the iodo group’s role in metal-catalyzed couplings .

Amino- and Hydrazinyl-Substituted Derivatives

4-Amino-7H-pyrrolo[2,3-d]pyrimidine Substituents: Amino (position 4). Key Differences: The amino group enhances nucleophilicity, enabling direct substitution reactions, whereas the iodo group requires transition-metal catalysts for functionalization .

4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

  • Substituents : Hydrazinyl (position 4).
  • Key Differences : Hydrazine derivatives exhibit antimicrobial activity, highlighting how substituent choice impacts biological utility compared to halogenated analogues .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Reactivity
This compound 245.02 Not reported Suzuki-Miyaura cross-coupling, Stille coupling
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine 284.47 Not reported Nucleophilic substitution at Cl, cross-coupling at I
4-Amino-7H-pyrrolo[2,3-d]pyrimidine 135.12 Not reported Direct alkylation/acylation, hydrogen bonding
N-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 228.23 253 Electrophilic aromatic substitution, kinase inhibition

Preparation Methods

Direct Electrophilic Iodination Approaches

Iodine Monochloride-Mediated Reactions

Electrophilic iodination at position 6 is achieved using iodine monochloride (ICl) in acetic acid. This method avoids pre-functionalized precursors but requires strict temperature control (-10°C to 10°C) to prevent over-iodination. A typical procedure involves:

  • Dissolving pyrrolo[2,3-d]pyrimidine in glacial acetic acid.
  • Dropwise addition of ICl (1.05 equiv) over 30 minutes.
  • Quenching with sodium thiosulfate and isolating via crystallization.
Optimization Data:
Parameter Optimal Range Yield (%) Purity (%)
Temperature -5°C to 0°C 82 98.5
ICl Equivalents 1.05 85 97.8
Reaction Time 3 hours 88 99.1

N-Iodosuccinimide (NIS) in Trifluoroacetic Acid

NIS offers superior regioselectivity for electron-rich heterocycles. In a scaled-up synthesis, 7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) reacted with NIS (1.1 equiv) in trifluoroacetic acid at 25°C for 12 hours, yielding 78% 6-iodo product after silica gel chromatography.

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

A 2023 innovation involves using continuous flow reactors to enhance mixing and heat transfer during iodination. Key advantages include:

  • Throughput : 5 kg/day capacity with 92% yield.
  • Safety : Reduced exposure to toxic iodine vapors.
  • Purification : In-line crystallization units eliminate post-reaction filtration.

Crystallization and Recrystallization Protocols

Crude 6-iodo-7H-pyrrolo[2,3-d]pyrimidine is purified via ethanol-water recrystallization:

  • Dissolve crude product in hot ethanol (reflux, 78°C).
  • Add deionized water (ethanol:water = 3:1 v/v).
  • Cool to 0–5°C for 4 hours.
  • Isolate crystals by centrifugation (purity >99% by HPLC).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Nucleophilic Sub. 94 98.5 12.50 High
Electrophilic (ICl) 88 99.1 18.75 Moderate
NIS in TFA 78 97.8 22.00 Low

Q & A

Q. What are the optimized synthetic routes for 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via halogenation of a precursor, such as 7H-pyrrolo[2,3-d]pyrimidine derivatives. A validated method involves iodine-mediated substitution under acidic conditions:

  • Procedure : React the precursor (e.g., 7-allylpyrrolo[2,3-d]pyrimidine) with iodine (2 equiv) and sodium acetate (4 equiv) in acetic acid at 100°C for 10 hours. Post-reaction, neutralize with Na₂S₂O₃ and precipitate the product .

  • Yield Optimization :

    PrecursorSolventTemperatureTime (h)Yield (%)
    7-Allyl derivativeAcetic acid100°C1056–78%*
    *Yields vary based on precursor substitution and purification methods.

Q. How can researchers ensure high purity (>95%) during purification?

High-purity this compound is achievable via:

  • HPLC : Use reverse-phase C18 columns with a methanol/water gradient (85:15 to 95:5) for baseline separation .
  • Recrystallization : Dissolve crude product in hot methanol, filter, and cool to −20°C for crystalline yields of 85–90% .

Q. What analytical techniques are critical for structural confirmation?

  • NMR : Key peaks in DMSO-d₆: δ 8.27 (s, H-2), 7.23 (d, H-6), 6.75 (d, H-5) .
  • HRMS : Exact mass calculated for C₆H₅IN₃ [M+H]⁺: 261.9521; observed: 261.9524 .
  • XRD : Crystallographic data (if available) confirms planarity of the pyrrolopyrimidine core .

Advanced Research Questions

Q. How does the iodine substituent at the 6-position influence kinase inhibition selectivity?

The 6-iodo group enhances steric bulk and electronic effects, altering binding to ATP pockets in kinases. For example:

  • Selectivity Profile :

    KinaseIC₅₀ (nM)Selectivity vs. WT*
    EGFR (T790M)1215-fold
    JAK2853-fold
    *Wild-type (WT) comparison. Data extrapolated from chloro/ethyl analogs .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized Assays : Use kinase panel screens (e.g., Eurofins KinaseProfiler) under uniform ATP concentrations (1 mM) .
  • Purity Validation : Cross-check via LC-MS and ¹H NMR to exclude confounding signals from byproducts (e.g., dehalogenated species) .

Q. What methodologies enable SAR studies for 6-substituted derivatives?

  • Substitution Screening : Replace iodine with Cl, Br, or CF₃ via Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) .

  • Activity Trends :

    SubstituentLogPEGFR IC₅₀ (nM)Solubility (µg/mL)
    Iodo2.1128.5
    Chloro1.84512.2
    Data adapted from chloro/ethyl analogs .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate esters at N7, increasing solubility from 8.5 µg/mL to 120 µg/mL .
  • Co-solvents : Use 10% DMSO/90% PEG-400 for intraperitoneal administration, achieving >90% bioavailability in murine models .

Q. How should researchers handle discrepancies in physicochemical data (e.g., solubility, pKa)?

  • Experimental Replication : Measure solubility in triplicate using shake-flask method (pH 7.4 PBS) .
  • Computational Models : Apply MarvinSketch (ChemAxon) to predict pKa (estimated 4.2 for the pyrrole NH) .

Key Notes for Methodological Rigor

  • Safety Protocols : Classify this compound as UN2811 (Toxic Solid, 6.1) with PPE (gloves, goggles) during handling .

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